Dibutyl hydrogen phosphite

説明

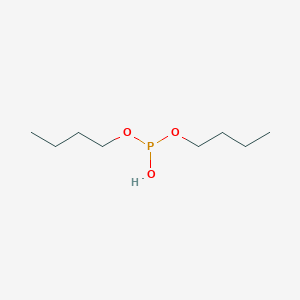

Dibutyl hydrogen phosphite (DBP), also known as dibutyl phosphite (CAS 1809-19-4), is an organophosphorus compound with the molecular formula C₈H₁₉O₃P and a molecular weight of 194.21 g/mol . Its IUPAC name is dibutoxyphosphinous acid, and it exists as a colorless to pale yellow liquid. Structurally, DBP features a central phosphorus atom bonded to two butoxy groups and one hydroxyl group, rendering it a versatile intermediate in organic synthesis and industrial applications.

特性

CAS番号 |

109-47-7 |

|---|---|

分子式 |

C8H19O3P |

分子量 |

194.21 g/mol |

IUPAC名 |

dibutyl hydrogen phosphite |

InChI |

InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3 |

InChIキー |

UZEFVQBWJSFOFE-UHFFFAOYSA-N |

SMILES |

CCCCOP(O)OCCCC |

正規SMILES |

CCCCOP(O)OCCCC |

他のCAS番号 |

109-47-7 |

製品の起源 |

United States |

科学的研究の応用

Lubricants and Greases

Functionality : Dibutyl hydrogen phosphite serves as an anti-wear agent and friction modifier in oil-based lubricants and greases. Its ability to form protective films on metal surfaces reduces wear and enhances the performance of lubricants under high-pressure conditions.

Applications :

- Industrial Gear Oils : Used to improve the performance and longevity of gear oils by providing extreme pressure protection.

- Bio-based Lubricating Oils : Incorporated into environmentally friendly lubricant formulations to enhance their anti-wear properties .

Flame Retardants in Plastics

Functionality : DBHP is employed as a flame retardant in plastic materials, improving their fire resistance and safety profiles.

Applications :

- Polymer Industry : Enhances the fire resistance of various plastic products, making them safer for consumer use. This application is particularly relevant in sectors where fire safety is paramount, such as construction and automotive industries .

Chemical Intermediate

Functionality : As a chemical intermediate, this compound is involved in the synthesis of other phosphorus-containing compounds.

Applications :

- Phosphorus Esters Production : Used in the production of various dialkyl phosphites which are important for agricultural chemicals and other industrial applications .

Research Applications

Recent studies have explored the molecular dynamics of this compound, highlighting its role in forming stable structures through hydrogen bonding. These findings suggest potential applications in advanced materials science, including nanotechnology and polymer chemistry .

- Lubrication Performance Enhancement

- Flame Retardant Efficacy

- Synthesis of Phosphorus Compounds

化学反応の分析

Reaction of Phosphorus Trichloride with Butanol

In the presence of solvents like hexane or petroleum ether, phosphorus trichloride (PCl₃) reacts with butanol at 5–15°C to form dibutyl hydrogen phosphite. The solvent acts as a heat sink, enabling controlled exothermic conditions .

Key Conditions

Esterification of Phosphorous Acid with Butanol

Phosphorous acid (H₃PO₃) reacts with excess butanol under reflux (131°C) in solvents like VM&P naphtha. Water is removed to drive the equilibrium toward ester formation :

Key Conditions

Acid-Base Reactions

This compound acts as a weak acid and undergoes neutralization:

Reaction with Bases

Reacting exothermically with strong bases (e.g., NaOH), it forms phosphate salts :

Applications : Neutralization is used industrially to purify the product .

Reaction with Acids

In acidic conditions (e.g., H₂SO₄), protonation occurs, facilitating phase separation during purification :

Hydrolysis

Moisture-sensitive, this compound hydrolyzes in water to yield phosphorous acid and butanol :

Conditions : Accelerated by heat or prolonged exposure to humid environments .

Thermal Decomposition

At elevated temperatures (>120°C), it decomposes into toxic and corrosive products :

Key Products : Phosphine (PH₃), carbon monoxide (CO), and phosphorus oxides .

Reactivity with Metals

While direct data for this compound is limited, its structural analog dibutyl phosphate reacts with metals (e.g., Al, Zn) to release hydrogen gas :

Safety Note : Hydrogen gas poses flammability risks .

Incompatibilities

類似化合物との比較

Comparative Analysis: Reactivity and Performance

Transesterification Reactivity

- Dibenzyl Phosphite vs. DBP: Dibenzyl phosphite reacts faster in transesterification with butanol, forming mixed esters (e.g., benzyl-butyl ester) at room temperature. DBP requires higher temperatures or microwave activation for similar conversions .

- Equilibrium Shifts: Excess butanol shifts equilibrium toward fully transesterified dibutyl derivatives in DBP systems, a property exploited in continuous flow synthesis .

Catalytic Efficiency

| Compound | Polymer Yield (%) | 1,2-Content (%) | Reference |

|---|---|---|---|

| Dibutyl Phosphite | 78 | High | |

| Tributyl Phosphite | <5 | Low | |

| Triphenyl Phosphite | 28 | Moderate |

Biodegradation Efficiency

Structural and Thermodynamic Insights

- Alkyl Chain Effects: Longer alkyl chains (e.g., butyl vs. methyl) reduce dipole-dipole interactions and enhance hydrophobicity, improving solubility in non-polar matrices .

- Evaporation Enthalpy : DBP’s ΔvapH (37.8 kJ/mol) is higher than smaller phosphites (e.g., dimethyl phosphite), reflecting stronger intermolecular forces .

Industrial and Environmental Considerations

- Sustainability: Aerobic granular sludge technology offers an eco-friendly degradation pathway for DBP, unlike recalcitrant aromatic phosphites .

準備方法

Direct Synthesis from Butanol and Phosphorus Oxychloride

The core reaction mechanism involves the controlled esterification of with butanol under低温 conditions to minimize side reactions. Key parameters include:

-

Temperature control : Maintained at 0–10°C during initial mixing to suppress HCl evolution and tributyl phosphate formation.

-

Stirring duration : 1–2 hours post-addition to ensure complete intermediate formation.

A critical advancement in this method is the use of a jacketed enamel reactor with supercooled water () to achieve precise thermal regulation. This design reduces energy consumption by 40% compared to traditional reactors.

Table 1: Reaction Conditions and Outcomes in Patent Examples

| Parameter | Example 1 | Example 2 |

|---|---|---|

| (mol) | 1.00 | 1.10 |

| Butanol (mol) | 2.25 | 2.30 |

| Reaction Temp (°C) | 0–10 | 8–12 |

| Yield (%) | 95.3 | 96.7 |

| Purity (%) | ≥97.0 | ≥97.5 |

Process Optimization and Waste Mitigation

The patented method introduces a seven-step purification sequence that addresses historical issues of waste generation:

Acid Discharge and Neutralization

After the initial reaction, the mixture undergoes:

Alkali and Acid Washing

-

Alkaline treatment : NaOH (25–35%) adjusts pH to 7–7.5, removing phosphoric acid byproducts.

-

Sulfuric acid wash : 15–25% stabilizes the product at pH 5.5–6, eliminating residual bases.

This cascade reduces wastewater generation by 70% compared to conventional methods, as detailed in Table 2.

Table 2: Environmental Impact Comparison

| Metric | Traditional Method | Patented Method |

|---|---|---|

| Water consumption (L/kg) | 120 | 36 |

| HCl emissions (kg/kg) | 0.85 | 0.12 |

| Energy use (kWh/kg) | 8.4 | 4.7 |

Product Refining and Quality Control

Final purification employs vacuum distillation at 115–125°C (>18 mmHg) to separate DBHP from high-boiling impurities. The patent specifies rigorous quality benchmarks:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing dibutyl hydrogen phosphite (DBHP) in a laboratory setting?

- Methodological Answer : DBHP is synthesized via transesterification, typically using trialkyl phosphites and butanol. Key parameters include:

- Reaction temperature : 130–140°C (to ensure efficient ester exchange without thermal degradation) .

- Catalyst : Organic tin compounds (e.g., dibutyltin oxide) improve reaction efficiency .

- Molar ratios : A 1:2:2 molar ratio of triethyl phosphite, benzyl alcohol, and pentaerythritol yields ~95% product under optimized conditions .

Q. How can DBHP be quantified in complex reaction mixtures?

- Analytical Workflow :

- Liquid-Liquid Extraction : Separate DBHP using dichloromethane or ethyl acetate.

- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) is effective. Calibrate with a DBHP standard curve .

- Alternative : Ion chromatography coupled with conductivity detection quantifies phosphite oxidation products (e.g., phosphate ions) .

Q. What precautions are critical when handling DBHP in laboratory experiments?

- Safety Protocol :

- Ventilation : Use fume hoods to avoid inhalation (DBHP may cause respiratory irritation) .

- PPE : Nitrile gloves and safety goggles (DBHP is a skin/eye irritant) .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Q. How does DBHP participate in phosphorylation reactions with nucleophiles (e.g., alcohols or amines)?

- Mechanistic Insight :

- Nucleophilic Substitution : DBHP acts as a phosphorylating agent via a two-step mechanism:

Activation of the hydroxyl/amine group by a base (e.g., DMAP or N-ethyldiisopropylamine).

Nucleophilic attack on the phosphorus center, displacing the butoxy group .

- Example : DBHP phosphorylates phenols to form aryl phosphates, useful in synthesizing bioactive compounds .

- Kinetic Analysis : Monitor reaction progress using 31P NMR to track intermediate phosphoramidates or phosphoesters .

Q. What factors influence the hydrolytic stability of DBHP under aqueous conditions?

- Stability Study Design :

- pH Dependence : DBHP hydrolyzes rapidly in alkaline conditions (pH > 9) due to hydroxide ion attack on the P–O bond. At pH 7, hydrolysis half-life exceeds 24 hours .

- Temperature : Hydrolysis accelerates at elevated temperatures (e.g., 50°C reduces stability by ~50%) .

- Mitigation : Store DBHP under anhydrous conditions with molecular sieves to suppress hydrolysis .

Q. Can computational modeling predict DBHP’s reactivity in organocatalytic systems?

- Computational Approach :

- DFT Calculations : Model transition states of DBHP in reactions (e.g., phosphorylation) using software like Gaussian or ORCA. Focus on P=O bond polarization and nucleophile proximity .

- Solvent Effects : Simulate solvent interactions (e.g., toluene vs. DMF) to optimize reaction barriers .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Contradictions & Resolutions

- CAS Registry Conflicts :

- Synthesis Yields :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。